(2-Fluorophenyl)arsonic acid
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Overview
Description
(2-Fluorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Fluorophenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound under controlled conditions . The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid derivatives.
Scientific Research Applications
(2-Fluorophenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)arsonic acid exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular functions. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Phenylarsonic acid: Similar structure but lacks the fluorine atom.
Methylarsonic acid: Contains a methyl group instead of a phenyl group.
Arsanilic acid: Contains an aniline group instead of a fluorophenyl group.
Uniqueness: (2-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5430-11-5 |
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Molecular Formula |
C6H6AsFO3 |
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(2-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
WLTUBLAQEWIAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)[As](=O)(O)O |
Origin of Product |
United States |
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